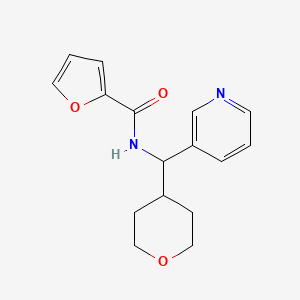

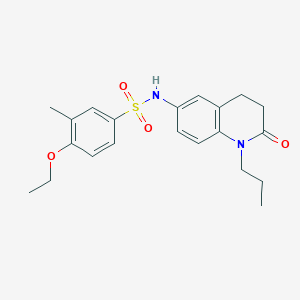

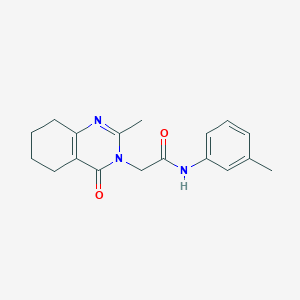

N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)furan-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)furan-2-carboxamide” is a potent selective brain penetrant phosphodiesterase PDE9A inhibitor . It has been investigated for the treatment of cognitive disorders including Alzheimer’s Disease .

Synthesis Analysis

The synthesis of such compounds often involves the reaction of pyrazoles in the presence of trifluoroacetic acid . More specific synthesis methods for similar compounds have been reported, involving the condensation of benzyl 2-chloro-4-trifluoromethylpyrimidine-5-carboxylate and aniline .Molecular Structure Analysis

The molecular structure of this compound is complex. It involves a pyridine ring attached to a tetrahydro-2H-pyran ring via a methylene bridge. The pyridine ring is also attached to a furan-2-carboxamide group .Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex due to its structure. One possible reaction pathway is the oxa-6π-electrocyclization of dienones, also known as the 1-oxatriene pathway . Other reactions may involve the selective cleavage of the endocyclic cyclopropane bond .Aplicaciones Científicas De Investigación

Amplification of Antibiotics

The compound has shown promise in enhancing the activity of antibiotics. Specifically, derivatives of this compound have been utilized to amplify the effects of phleomycin against Escherichia coli, showcasing its potential in augmenting antibiotic efficacy (Brown & Cowden, 1982).

Synthesis of Heterocyclic Compounds

The compound plays a role in the synthesis of various heterocyclic compounds. For instance, it's involved in the synthesis of carboxamide ligands containing thioether donor sites, indicating its importance in creating complex chemical structures (Meghdadi, Mirkhani, & Ford, 2012).

Formation of Fused Ring Systems

N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)furan-2-carboxamide is integral in forming fused ring systems, a process crucial in drug development and the synthesis of novel organic compounds. This process involves intramolecular cyclization to create target fused ring systems, further expanding its utility in chemical synthesis (Ergun et al., 2014).

Antiprotozoal Agents

Derivatives of this compound have been synthesized as antiprotozoal agents, showing promising results against diseases like trypanosomiasis and malaria. This highlights its potential in medical applications, particularly in developing treatments for protozoal infections (Ismail et al., 2004).

Discovery of Selective Inhibitors

The compound has contributed to the discovery of novel, selective inhibitors for specific enzymes, demonstrating its role in therapeutic drug discovery. For instance, it has been part of the development of potent inhibitors for the ATM kinase, indicating its potential in treating diseases related to DNA damage response pathways (Degorce et al., 2016).

Safety and Hazards

Direcciones Futuras

The compound has been shown to potentiate the efficacy of approved drugs like irinotecan and olaparib in disease-relevant mouse models and is currently undergoing clinical evaluation with these agents . This suggests that it may have potential for future development as a therapeutic agent, particularly in the treatment of cognitive disorders .

Mecanismo De Acción

Biochemical Pathways

Without knowledge of the compound’s specific targets, it is challenging to summarize the biochemical pathways that this compound might affect .

Result of Action

The molecular and cellular effects of N-[(oxan-4-yl)(pyridin-3-yl)methyl]furan-2-carboxamide’s action are currently unknown .

Propiedades

IUPAC Name |

N-[oxan-4-yl(pyridin-3-yl)methyl]furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O3/c19-16(14-4-2-8-21-14)18-15(12-5-9-20-10-6-12)13-3-1-7-17-11-13/h1-4,7-8,11-12,15H,5-6,9-10H2,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTFAFGLJYRIROX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1C(C2=CN=CC=C2)NC(=O)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)furan-2-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-methylphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholin-4-ylethyl]ethanediamide](/img/structure/B2826418.png)

![4-{[2-Chloro-5-(dimethylsulfamoyl)phenyl]formamido}butanoic acid](/img/structure/B2826425.png)

![3-Methyl-5-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]-1,2,4-thiadiazole](/img/structure/B2826429.png)

![5-(2-Chlorophenyl)-3-[(2-naphthyloxy)methyl]isoxazole](/img/structure/B2826436.png)

![1-[2-chloro-5-(trifluoromethyl)phenyl]-4-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2826437.png)